molecular formula C10H11N3OS2 B5586837 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B5586837
M. Wt: 253.3 g/mol
InChI Key: JTVCTWHVKVPHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is part of the thieno[2,3-d]pyrimidine family, known for its diverse pharmacological activities. This particular compound, featuring a dimethylthieno[2,3-d]pyrimidin-4-yl moiety linked via a thioacetamide group, has been synthesized and investigated for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar to our target molecule, typically involves condensation reactions and can be achieved through innovative routes, providing a variety of substituted derivatives for further exploration of their biological activities (Alagarsamy et al., 2007).

Molecular Structure Analysis

X-ray crystallography studies have elucidated the molecular structures of related thioacetamide derivatives, revealing a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folded conformation is stabilized by intramolecular hydrogen bonding, demonstrating the compound's potential for specific interactions in biological systems (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thieno[2,3-d]pyrimidine derivatives under microwave irradiation have been explored, highlighting the reactivity of these compounds towards the formation of variously substituted pyrimidines, which are of significant interest due to their biological activities (Davoodnia et al., 2009).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and synthesis. These properties are typically characterized using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into the compound's suitability for further development (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of thieno[2,3-d]pyrimidine derivatives, are essential for understanding their pharmacological potential and for designing derivatives with enhanced activity or reduced toxicity. Studies have shown that these compounds can undergo various chemical reactions, offering a platform for the development of new therapeutic agents (Davoodnia et al., 2009).

properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-5-6(2)16-10-8(5)9(12-4-13-10)15-3-7(11)14/h4H,3H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVCTWHVKVPHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.